An In-depth Technical Guide to 4-Aminomethyl Pyridine Hydrochloride (CAS 64460-41-9): Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Aminomethyl Pyridine Hydrochloride (CAS 64460-41-9): Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-Aminomethyl pyridine hydrochloride. It delves into the core physicochemical properties, spectroscopic profile, synthetic routes, and critical applications of this versatile chemical intermediate, with a focus on its role in modern medicinal chemistry.
Chemical Identity and Physicochemical Properties
4-Aminomethyl pyridine hydrochloride is the salt form of 4-(Aminomethyl)pyridine (also known as 4-picolylamine), a bifunctional molecule featuring a primary amine and a pyridine ring. This structure makes it an invaluable building block, particularly in the synthesis of pharmacologically active compounds where the pyridine ring can act as a bioisostere for other aromatic systems and the aminomethyl group provides a key interaction point or a handle for further chemical modification.[1][2]
Structure and Identification
The molecule consists of a pyridine ring substituted at the 4-position with a methylene (-CH2-) bridge connected to a primary amine (-NH2). The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic aliphatic amine, though the pyridine nitrogen also exhibits basicity.
Caption: Chemical structure of 4-Aminomethyl Pyridine Hydrochloride.
Physicochemical Data Summary
The hydrochloride salt form enhances the compound's stability and water solubility, which are advantageous properties for handling, storage, and certain reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 64460-41-9 | [3] |
| Molecular Formula | C₆H₈N₂·HCl | [3][4] |
| Molecular Weight | 144.60 g/mol | [3][4] |
| Appearance | White to very pale yellow crystalline powder | [5] |
| Melting Point | 155 - 158 °C | |
| Solubility | Soluble in water, DMSO, and methanol. | [6] |
| pKa (of free base) | 7.81 ± 0.29 (Predicted) | [7] |
| SMILES | C1=CN=CC=C1CN.Cl | [3][4] |
| InChIKey | OOSYLIFOSMQOJA-UHFFFAOYSA-N | [3][4] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Aminomethyl pyridine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the hydrochloride salt shows characteristic downfield shifts compared to its free base, due to the deshielding effect of the positive charge on the protonated nitrogen.
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¹H NMR: Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons alpha to the pyridine nitrogen are the most deshielded. The methylene protons (-CH₂-) would appear as a singlet, shifted downfield from its position in the free base (around δ 3.9 ppm) due to the adjacent ammonium group.[8] The N-H protons of the ammonium group would be visible, often as a broad singlet, with its chemical shift being concentration and solvent dependent. The formation of the hydrochloride salt causes a general downfield shift for all protons due to the decreased electron density on the ring.[9]
-
¹³C NMR: The carbon signals for the pyridine ring would be observed in the aromatic region (~120-150 ppm). The methylene carbon signal would be found in the aliphatic region, and its chemical shift would also be influenced by the protonation state of the adjacent amine.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).
-
Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretching: Characteristic pyridine ring vibrations are observed in the 1600-1400 cm⁻¹ region.
-
N-H Bending: A medium to strong band around 1600-1500 cm⁻¹ corresponds to the scissoring (bending) vibration of the ammonium group.
Synthesis and Reactivity
Synthetic Pathways
The most industrially viable and common laboratory synthesis of 4-aminomethyl pyridine involves the catalytic reduction of 4-cyanopyridine. This precursor is readily available and the reduction is typically high-yielding.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel or Palladium on Carbon (Pd/C) are frequently used. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Pd/C is also effective and can sometimes offer better selectivity and milder reaction conditions.
-
Solvent: Alcoholic solvents like methanol or ethanol are preferred because they readily dissolve the starting material and hydrogen gas, and are relatively inert under the reaction conditions. The presence of ammonia is often used to suppress the formation of secondary amine byproducts.[10]
-
Reaction Conditions: The reaction is run under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ for the reduction. The temperature is kept relatively low (e.g., 20-50 °C) to minimize side reactions, such as dechlorination if a chlorinated precursor is used.[10]
Caption: Workflow for using the reagent in synthesis.
Other Applications
-
Catalysis: The pyridine nitrogen and the primary amine can both coordinate to metal centers, making it a useful bidentate or monodentate ligand in the synthesis of coordination compounds and catalysts. [1]* Materials Science: It can be incorporated into polymers to enhance thermal stability or to introduce specific functional properties. [1][2]* Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides. [1]
Safety, Handling, and Storage
Given its chemical nature, proper handling of 4-aminomethyl pyridine hydrochloride is essential. Data for the free base, which is corrosive, informs the precautions for the salt. [11]
Hazard Identification
| Hazard Type | GHS Statement (based on free base and related compounds) | Source(s) |
| Acute Toxicity | H300: Fatal if swallowed (data for 4-aminopyridine) | |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | [11] |
| Eye Damage | H318: Causes serious eye damage | |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects |
Recommended Handling Procedures
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [12]* Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. * Incompatibilities: Keep away from strong oxidizing agents and strong bases. * Sensitivity: The compound may be sensitive to air, moisture, and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [12][13]
Conclusion
4-Aminomethyl pyridine hydrochloride is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. Its proven utility in constructing high-value molecules, particularly in the realm of pharmaceuticals like DPP-4 inhibitors, ensures its continued importance in drug discovery and development. Adherence to strict safety protocols is mandatory when handling this potent and versatile compound.
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SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
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Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010, October 5). National Institutes of Health. Retrieved February 20, 2026, from [Link]
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Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). National Institutes of Health. Retrieved February 20, 2026, from [Link]
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A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 20, 2026, from [Link]
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